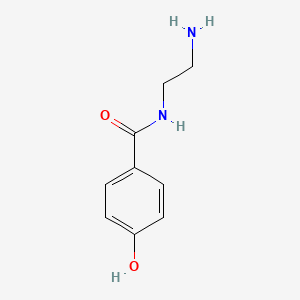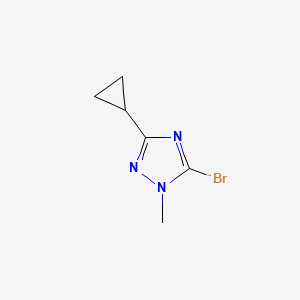![molecular formula C21H22ClN3O3 B2483768 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941977-96-4](/img/structure/B2483768.png)
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a chlorophenyl group and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrazinone derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Pyrazinone derivatives: These compounds share the pyrazinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar reactivity and applications but differ in their overall structure and function.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have similar pharmacological properties but differ in their core structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-18-8-5-15(13-19(18)28-2)9-10-23-20-21(26)25(12-11-24-20)14-16-3-6-17(22)7-4-16/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDUDIESQHAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2483685.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)



![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2483698.png)
![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)


![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

